R-2 Methanandamide
Overview
Description
R-2 Methanandamide: is a synthetic analog of anandamide, a naturally occurring endocannabinoid. It is a chiral compound with a methyl group in the ® configuration at the second carbon of the ethanolamine group. This compound is known for its higher potency and metabolic stability compared to anandamide .
Mechanism of Action
Target of Action
R-2 Methanandamide primarily targets the Cannabinoid CB1 receptor . The CB1 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system . It plays a crucial role in modulating neurotransmitter release, thereby affecting various physiological processes such as cognition, memory, pain sensation, and appetite .
Mode of Action
This compound acts as an agonist at the CB1 receptor . This means it binds to the receptor and activates it, triggering a series of intracellular events. These events lead to various physiological responses, depending on the specific cell type and location within the body .
Biochemical Pathways
Upon activation by this compound, the CB1 receptor can influence several biochemical pathways. One key pathway involves the induction of cyclooxygenase-2 (COX-2) expression . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse effects on inflammation, pain sensation, and other physiological processes .
Pharmacokinetics
This compound exhibits a remarkable stability to aminopeptidase hydrolysis . This suggests that it may have a longer half-life and greater bioavailability compared to other similar compounds.
Result of Action
The activation of the CB1 receptor by this compound can lead to various molecular and cellular effects. For instance, in human cervical carcinoma cells and human neuroglioma cells, this compound has been shown to induce apoptosis (programmed cell death) via a mechanism involving the induction of COX-2 expression . This suggests that this compound could potentially have antitumor effects.
Biochemical Analysis
Biochemical Properties
R-2 Methanandamide interacts with cannabinoid receptors, specifically CB1 and CB2 . These interactions play a crucial role in various biochemical reactions. For instance, this compound has been found to inhibit electrically-evoked contractions of the mouse vas deferens, indicating its role in modulating neurotransmission .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, it induces apoptosis in H4 human neuroglioma cells and human cervical carcinoma cells . This effect is believed to be mediated through the up-regulation of the cyclooxygenase-2 (COX-2) enzyme .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cannabinoid receptors and the subsequent activation of various pathways. For instance, it has been shown to induce the expression of COX-2, leading to the synthesis of prostaglandins that activate peroxisome proliferator-activated receptor γ (PPARγ), a key player in apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For example, its induced COX-2 expression in H4 human neuroglioma cells was found to be time-dependent .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. For instance, squirrel monkeys have been found to self-administer this compound intravenously, indicating its reinforcing properties .
Metabolic Pathways
This compound is involved in the endocannabinoid system’s metabolic pathways. It is metabolized by fatty acid amide hydrolase, similar to other endocannabinoids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are believed to be similar to other endocannabinoids. Endocannabinoids are known to be transported into cells by a specific uptake system .
Subcellular Localization
Given its similarity to other endocannabinoids, it is likely to be found in areas where cannabinoid receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: R-2 Methanandamide can be synthesized through a multi-step process involving the reaction of arachidonic acid with ethanolamine derivatives. The key steps include:
Esterification: Arachidonic acid is esterified with ethanolamine to form arachidonyl ethanolamide.
Hydrolysis: The ester is then hydrolyzed to produce the corresponding amide.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: R-2 Methanandamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert it into saturated analogs.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated analogs.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
R-2 Methanandamide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound for studying the properties and reactions of endocannabinoids.
Biology: It serves as a tool for investigating the role of endocannabinoids in biological systems.
Medicine: Research on this compound focuses on its potential therapeutic effects, including its role in pain management and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Comparison with Similar Compounds
Anandamide: The natural endocannabinoid with lower potency and metabolic stability.
R-Methanandamide: Another synthetic analog with similar properties but different stereochemistry.
2-Arachidonoylglycerol: Another endocannabinoid with different chemical structure and properties
Uniqueness: R-2 Methanandamide is unique due to its higher potency and metabolic stability compared to anandamide. It also exhibits distinct pharmacological properties, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-[(2R)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-21-22(2)25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMZCWZEMNFCR-FQPARAGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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